1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl

CAS No.: 1159825-52-1

Cat. No.: VC11714686

Molecular Formula: C21H26Cl2N2O2

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159825-52-1 |

|---|---|

| Molecular Formula | C21H26Cl2N2O2 |

| Molecular Weight | 409.3 g/mol |

| IUPAC Name | benzyl N-[1-(3-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |

| Standard InChI | InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-8-3-2-4-9-17)20(15-24-12-5-6-13-24)18-10-7-11-19(22)14-18;/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3;1H |

| Standard InChI Key | VFSKFXNCPRAKLD-UHFFFAOYSA-N |

| SMILES | CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |

| Canonical SMILES | CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

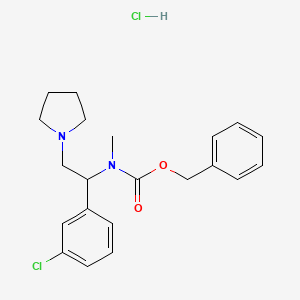

The compound’s IUPAC name, benzyl N-[1-(3-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate hydrochloride, reflects its intricate structure. Key components include:

-

A pyrrolidine ring (five-membered nitrogen-containing heterocycle).

-

A 3-chlorophenyl group attached to the ethyl backbone.

-

An N-Cbz-N-methylamino group serving as a protective moiety for the amine functionality.

-

A hydrochloride salt enhancing solubility and stability.

The molecular formula C<sub>21</sub>H<sub>26</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub> corresponds to a molecular weight of 409.3 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1159825-52-1 |

| Molecular Formula | C<sub>21</sub>H<sub>26</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub> |

| Molecular Weight | 409.3 g/mol |

| SMILES | CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |

| InChIKey | VFSKFXNCPRAKLD-UHFFFAOYSA-N |

The Canonical SMILES string highlights the connectivity: the pyrrolidine ring (N1CCCC1) links to an ethyl chain bearing the 3-chlorophenyl group (C2=CC(=CC=C2)Cl) and the N-Cbz-N-methylcarbamate (CN(C)C(=O)OCC3=CC=CC=C3).

Synthesis and Structural Analogues

Synthetic Pathways

Although no direct synthesis protocol for this compound is published, borate-mediated amidation methods offer a plausible route. For instance, tris(2,2,2-trifluoroethyl) borate [B(OCH<sub>2</sub>CF<sub>3</sub>)<sub>3</sub>] facilitates direct coupling of carboxylic acids and amines under mild conditions . Applied here, this could involve:

-

Carboxylic acid activation: Reacting a 3-chlorophenylacetic acid derivative with B(OCH<sub>2</sub>CF<sub>3</sub>)<sub>3</sub> to form a reactive intermediate.

-

Amine coupling: Introducing the N-Cbz-N-methyl-pyrrolidinylethylamine to form the amide bond.

-

Salt formation: Treating the free base with HCl to yield the hydrochloride salt .

Key Reaction Parameters:

-

Solvent: Acetonitrile (MeCN) at 80°C.

-

Workup: Solid-phase purification using Amberlyst resins to remove excess reagents .

Structural Analogues and Activity Trends

Compounds bearing N-pyrrolidinylethylamine scaffolds exhibit notable pharmacological profiles. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume